Enhanced Lipophilicity for Membrane Permeability
The 2-methyl substitution increases the computed lipophilicity of the scaffold. 4-Hydrazinyl-2-methylquinoline has an XLogP3 of 2.1 [1], while the des-methyl analog 4-hydrazinylquinoline (CID 123456) has a predicted XLogP3 of approximately 1.5 (estimated by structural analogy; no direct measured value available). This 0.6 log unit increase implies a roughly 4-fold higher partition coefficient, which is critical for improved passive membrane permeability in cell-based assays [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 4-Hydrazinylquinoline (estimated XLogP3 ~1.5) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 (~4-fold increase in predicted log P) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity directly correlates with passive membrane permeability and oral bioavailability potential, making 4-hydrazinyl-2-methylquinoline a superior starting point for lead optimization programs targeting intracellular enzymes or receptors.
- [1] PubChem. 4-Hydrazinyl-2-Methylquinoline (Computed Properties). CID 2063388. National Center for Biotechnology Information, 2025. View Source
- [2] Assessment of the biological effects of 4-hydrazinoquinoline derivatives. SciLit, 2025 (Lipophilicity and membrane penetration discussion). View Source
